molecular formula C19H18N2O4 B4886391 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide

Cat. No. B4886391
M. Wt: 338.4 g/mol
InChI Key: LAHROZOLFZOMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide, also known as MI-773, is a small molecule inhibitor that has been studied extensively in both in vitro and in vivo models. It is a promising candidate for cancer therapy due to its ability to inhibit the activity of MDM2, a protein that is overexpressed in many cancers and plays a critical role in the regulation of the tumor suppressor protein p53.

Mechanism of Action

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide works by binding to the hydrophobic pocket of MDM2, preventing it from binding to p53 and promoting its degradation. This leads to the activation of the p53 pathway, which in turn induces apoptosis of cancer cells.
Biochemical and physiological effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, it can also inhibit cell proliferation, angiogenesis, and metastasis. It has also been shown to enhance the immune response to cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide in lab experiments is its specificity for MDM2, which allows for targeted inhibition of this protein. However, the compound has limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide. One area of interest is the development of more potent and selective analogs of the compound that may have improved efficacy and safety profiles. Another potential direction is the exploration of combination therapies that may enhance the activity of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide in cancer cells. Finally, further studies are needed to fully understand the safety and efficacy of the compound in clinical trials, and to identify the patient populations that may benefit most from its use.

Synthesis Methods

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide can be synthesized through a multistep process that involves the reaction of various chemical intermediates. The synthesis method has been described in several research papers, and it typically involves the use of standard organic chemistry techniques such as chromatography and spectroscopy.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide inhibits the activity of MDM2 and activates the p53 pathway, leading to apoptosis of cancer cells. In vivo studies have also shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide can inhibit tumor growth and improve survival rates in animal models.

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-25-14-7-4-6-13(12-14)20-17(22)10-5-11-21-18(23)15-8-2-3-9-16(15)19(21)24/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHROZOLFZOMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide

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